N-Benzyl-N-bis(PEG3-OH) N-Benzyl-N-bis(PEG3-OH) N-Benzyl-N-bis(PEG3-OH) is a PEG Linker
Brand Name: Vulcanchem
CAS No.: 1680183-01-0
VCID: VC0536778
InChI: InChI=1S/C23H41NO8/c25-8-12-29-16-20-31-18-14-27-10-6-24(22-23-4-2-1-3-5-23)7-11-28-15-19-32-21-17-30-13-9-26/h1-5,25-26H,6-22H2
SMILES: C1=CC=C(C=C1)CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Molecular Formula: C23H41NO8
Molecular Weight: 459.58

N-Benzyl-N-bis(PEG3-OH)

CAS No.: 1680183-01-0

Cat. No.: VC0536778

Molecular Formula: C23H41NO8

Molecular Weight: 459.58

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Benzyl-N-bis(PEG3-OH) - 1680183-01-0

Specification

CAS No. 1680183-01-0
Molecular Formula C23H41NO8
Molecular Weight 459.58
IUPAC Name 2-[2-[2-[2-[benzyl-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C23H41NO8/c25-8-12-29-16-20-31-18-14-27-10-6-24(22-23-4-2-1-3-5-23)7-11-28-15-19-32-21-17-30-13-9-26/h1-5,25-26H,6-22H2
Standard InChI Key OTLYNICMYVWKJD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Properties

N-Benzyl-N-bis(PEG3-OH) is a small molecule with a benzyl protecting group and two PEG3 branches terminated with hydroxyl groups. Its fundamental chemical identity can be summarized as follows:

ParameterValue
CAS Number1680183-01-0
Molecular FormulaC23H41NO8
Molecular Weight459.6 g/mol
IUPAC Name2-[2-[2-[2-[benzyl-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethanol
SMILESOCCOCCOCCOCCN(CC1=CC=CC=C1)CCOCCOCCOCCO
Standard InChIKeyOTLYNICMYVWKJD-UHFFFAOYSA-N
AppearanceSolid powder
PurityTypically >95%

The structure features a central nitrogen atom with three substituents: a benzyl group and two PEG3-OH chains. Each PEG3-OH chain consists of three ethylene glycol units, creating a balanced hydrophilic profile while the benzyl group contributes hydrophobic properties .

Physical and Chemical Characteristics

N-Benzyl-N-bis(PEG3-OH) exhibits several notable physical and chemical characteristics:

  • Solubility: The PEG chains confer excellent water solubility, while the benzyl group provides compatibility with organic solvents.

  • Stability: The compound is stable under standard conditions but is optimally stored at -20°C for long-term preservation .

  • Shelf Life: When properly stored, it maintains integrity for over three years.

The compound's balanced amphiphilic nature makes it particularly valuable in applications requiring interfacing between aqueous and organic environments .

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of N-Benzyl-N-bis(PEG3-OH) typically involves the reaction of benzylamine with polyethylene glycol derivatives. Various synthetic routes have been documented with differences in reaction conditions and reagents:

One common approach utilizes ring-opening polymerization (ROP) of ethylene oxide:

  • Initiation of ROP using a suitable precursor

  • Polymerization of ethylene oxide units

  • Termination with the benzyl group

  • Purification via chromatographic techniques

The reaction conditions frequently include:

  • Solvents: Dichloromethane (DCM)

  • Catalysts: Diphenylmethylpotassium (DPMK) or triethylamine (TEA)

  • Temperature: Room temperature

  • Monitoring techniques: Thin-layer chromatography (TLC)

Characterization Techniques

The characterization of successfully synthesized N-Benzyl-N-bis(PEG3-OH) commonly employs multiple analytical techniques:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation

  • Mass Spectrometry: MALDI-TOF MS verifies molecular weight and purity

  • Gel Permeation Chromatography (GPC): Analyzes molecular weight distribution

For instance, ¹H NMR spectroscopy typically shows characteristic signals for the aromatic protons of the benzyl group (7.2-7.4 ppm) and the methylene protons of the PEG chains (3.4-3.7 ppm) .

Chemical Reactivity and Modifications

Types of Reactions

N-Benzyl-N-bis(PEG3-OH) participates in various chemical reactions, primarily at its functional groups:

  • Benzyl group reactions:

    • Hydrogenolysis: The benzyl protecting group can be removed via catalytic hydrogenation, typically using hydrogen gas and palladium on carbon (Pd/C) .

  • Hydroxyl group reactions:

    • Oxidation: The terminal hydroxyl groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

    • Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters .

  • PEG chain modifications:

    • Chain extension: Additional ethylene oxide units can be added to extend the PEG chains .

    • End-group conversion: Hydroxyl termini can be converted to other functional groups such as carboxylic acids, amines, or protected derivatives .

Common Derivatives

Several important derivatives of N-Benzyl-N-bis(PEG3-OH) have been developed for specific applications:

DerivativeStructural DifferenceKey Applications
N-Benzyl-N-bis(PEG3-acid)Carboxylic acid termini instead of hydroxyl groupsConjugation with amine-containing molecules
N-Benzyl-N-bis(PEG3-t-butyl ester)t-butyl ester protected carboxylic acidsControlled deprotection under acidic conditions
N-(acid-PEG3)-N-bis(PEG3-amine)Contains both acid and amine functional groupsReactive toward NHS esters and primary amines
N-(Boc-PEG3)-N-bis(PEG3-acid)Contains Boc-protected amine and acid groupsSelective deprotection strategies

These derivatives expand the utility of the base compound, enabling more specialized applications in bioconjugation and drug delivery .

Applications in Research and Development

Pharmaceutical and Biomedical Applications

N-Benzyl-N-bis(PEG3-OH) has demonstrated significant utility in pharmaceutical and biomedical research:

Drug Delivery Systems

The compound serves as an effective component in drug delivery systems due to several advantageous properties:

  • Solubility Enhancement: It increases the water solubility of hydrophobic drugs, facilitating their delivery to target sites .

  • Controlled Release: When incorporated into delivery vehicles, it enables controlled release profiles that improve therapeutic efficacy while minimizing side effects .

  • Nanoparticle Formulations: Studies have shown that when used in nanoparticle formulations, this compound can significantly enhance cellular uptake and therapeutic efficacy of anticancer drugs like Methotrexate (MTX).

In one notable study, peptide nanoparticles synthesized using PEG derivatives similar to N-Benzyl-N-bis(PEG3-OH) as linkers exhibited enhanced cellular penetration and cytotoxic effects against MCF7 breast cancer cells compared to free drugs.

Bioconjugation Applications

The compound's ability to form stable linkages with biomolecules makes it valuable in bioconjugation:

  • Protein Modification: PEG derivatives similar to N-Benzyl-N-bis(PEG3-OH) have been used for protein conjugation with therapeutic proteins such as interferon α-2b .

  • Antibody Conjugation: The compound can serve as a linker for antibody-drug conjugates, improving targeting specificity.

  • Diagnostic Tool Development: It facilitates the creation of imaging agents and diagnostic probes through controlled conjugation processes.

Materials Science Applications

In materials science, N-Benzyl-N-bis(PEG3-OH) contributes to advanced material development:

Hydrogel Formation

The compound has been utilized in the formulation of hydrogels with specific properties:

  • Crosslinking: It serves as a crosslinking agent in the formation of three-dimensional polymer networks .

  • Responsive Materials: By incorporating N-Benzyl-N-bis(PEG3-OH) into hydrogels, researchers have developed materials that respond to environmental stimuli .

  • Antibacterial Properties: When properly functionalized, these hydrogels can demonstrate antibacterial activity against pathogens such as E. coli and S. aureus .

Polymer Modification

N-Benzyl-N-bis(PEG3-OH) enhances polymer properties through:

  • "Umbrella-like" Structures: It enables the synthesis of polymers with unique "umbrella-like" architectures containing a single reactive group at the "handle" of the "umbrella" .

  • Surface Functionalization: It allows for the controlled modification of material surfaces to improve biocompatibility and functionality .

  • Advanced Material Development: It enables the creation of materials with tailored properties for specific applications.

Mechanism of Action

Biological Interactions

The mechanism of action of N-Benzyl-N-bis(PEG3-OH) in biological systems involves:

  • Biocompatibility: The PEG component contributes significantly to the biocompatibility of the compound, making it suitable for use in biological systems without eliciting significant immune responses .

  • Amphiphilic Behavior: Its structure enables interaction with both hydrophilic and hydrophobic environments, facilitating membrane penetration and molecular transport.

  • Hydrogen Bonding: The hydroxyl termini participate in hydrogen bonding with biological molecules, contributing to complex formation and stability.

Role as a Linker

As a linker molecule, N-Benzyl-N-bis(PEG3-OH) functions through several mechanisms:

  • Spacing and Orientation: It provides optimal distance between linked entities, maintaining proper orientation for functional interactions.

  • Solubility Enhancement: It increases the water solubility of conjugated molecules while preserving their stability in aqueous environments.

  • Multiple Conjugation Sites: It offers hydroxyl groups for conjugation with various functional groups, enabling precise molecular engineering .

The benzyl group acts as a protecting group for the amine and can be selectively removed via hydrogenolysis, while the hydroxyl groups can be further functionalized through various reactions, offering versatility in synthetic applications .

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of N-Benzyl-N-bis(PEG3-OH) exist, each with distinct characteristics:

CompoundKey DifferencesRelative AdvantagesApplications
N-Benzyl-N-bis(PEG2-OH)Shorter PEG chainsMore compact structure, lower molecular weightApplications requiring smaller molecular size
N-Benzyl-N-bis(PEG4-OH)Longer PEG chainsHigher water solubility, increased spacingApplications requiring greater hydrophilicity
N-Benzyl-N-bis(PEG3-acid)Acid termini instead of hydroxylsHigher reactivity toward aminesConjugation with amine-containing biomolecules
PEG3.5k-embelin 2Contains embelin instead of benzyl groupDual functionality as carrier and bioactive agentAnticancer drug delivery systems

N-Benzyl-N-bis(PEG3-OH) is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and properties.

Performance Comparisons

Comparative studies have indicated that N-Benzyl-N-bis(PEG3-OH) offers specific advantages in various applications:

  • Solubility Enhancement: It outperforms shorter PEG derivatives in enhancing the water solubility of hydrophobic compounds.

  • Stability in Biological Systems: Its balanced structure provides greater stability in biological environments compared to more heavily functionalized analogs.

  • Versatility in Conjugation: It offers more controlled reactivity compared to derivatives with higher reactivity functional groups .

A comparative study indicated that PEG derivatives similar to N-Benzyl-N-bis(PEG3-OH) outperformed other PEG structures in terms of solubility enhancement and drug stability, attributed to the unique structure that combines hydrophilicity with lipophilicity, allowing it to bridge different environments effectively.

Recent Research and Future Directions

Recent Research Findings

Recent studies have expanded our understanding of N-Benzyl-N-bis(PEG3-OH) and its derivatives:

  • Drug Delivery Advancements: Research has demonstrated the compound's efficacy in enhancing the delivery of anticancer drugs, showing improved cellular uptake and cytotoxicity against cancer cells.

  • Polymer Architecture: Studies have developed novel "umbrella-like" PEG structures using similar chemistry, opening new possibilities for bioconjugation with monofunctional end groups .

  • Hydrogel Development: Investigators have created UV-cured antibacterial hydrogels based on PEG derivatives, showing promising results in combating bacterial infections .

Future Research Directions

The future of N-Benzyl-N-bis(PEG3-OH) research appears promising in several directions:

  • Targeted Drug Delivery: Further exploration of this compound in the development of targeted drug delivery systems for cancer and other diseases.

  • Responsive Materials: Development of smart materials that respond to specific biological or environmental triggers.

  • Diagnostic Applications: Utilization in advanced diagnostic tools for early disease detection.

  • Combination Therapies: Investigation of synergistic effects when used in combination with various therapeutic agents.

The versatility and biocompatibility of N-Benzyl-N-bis(PEG3-OH) suggest it will continue to play an important role in pharmaceutical research and materials science innovation .

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